7,10,13-Hexadecatrienal

Description

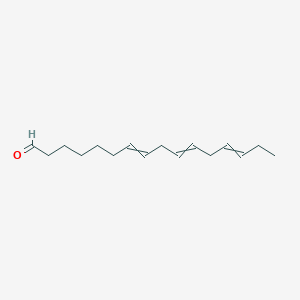

Structure

3D Structure

Properties

IUPAC Name |

hexadeca-7,10,13-trienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,6-7,9-10,16H,2,5,8,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMAGXMGZXKLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339450 | |

| Record name | 7,10,13-Hexadecatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112209-65-1 | |

| Record name | 7,10,13-Hexadecatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Identification in Flora

Calotropis gigantea

Current phytochemical literature on Calotropis gigantea details a variety of chemical constituents, including cardenolides, flavonoids, terpenoids, and various sterols. icm.edu.plijpsonline.comimpactfactor.org However, based on a review of available scientific studies, the compound 7,10,13-Hexadecatrienal has not been identified or reported as a constituent of Calotropis gigantea.

Jatropha gossypiifolia

The compound cis,cis,cis-7,10,13-Hexadecatrienal has been successfully identified in the leaves of Jatropha gossypiifolia. globalresearchonline.net Researchers utilized a methanolic extraction method to isolate the plant's chemical components. Subsequent analysis of this extract using Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the presence of the compound. The interpretation of the mass spectrum was validated against the database of the National Institute of Standards and Technology (NIST). globalresearchonline.net

| Plant Source | Plant Part | Extraction Solvent | Analysis Method | Compound Identified |

| Jatropha gossypiifolia | Leaves | Methanol (B129727) | GC-MS | cis,cis,cis-7,10,13-Hexadecatrienal |

Annona muricata

Scientific investigation into the chemical composition of Annona muricata leaves has confirmed the presence of cis,cis,cis-7,10,13-Hexadecatrienal. semanticscholar.org The compound was identified from an ethanolic extract of the plant's leaves. Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound was detected, constituting 4.26% of the total extract based on peak area. semanticscholar.org

| Plant Source | Plant Part | Extraction Solvent | Analysis Method | Compound Identified | Relative Abundance |

| Annona muricata | Leaves | Ethanol (B145695) | GC-MS | cis,cis,cis-7,10,13-Hexadecatrienal | 4.26% |

Pittosporum dasycaulon

There are no available scientific reports or phytochemical studies that indicate the presence of this compound in the species Pittosporum dasycaulon.

Diospyros villosa

A review of the chemical literature and phytochemical databases shows no studies reporting the isolation or identification of this compound from Diospyros villosa.

Lantana camara

Extensive phytochemical analyses, including Gas Chromatography-Mass Spectrometry (GC-MS), have been conducted on various extracts of Lantana camara leaves. gouni.edu.ngnih.gov These studies have identified a wide array of volatile compounds, including aldehydes such as (Z)-7-Hexadecenal. researchgate.net However, the specific compound this compound has not been reported in the existing literature for this plant species.

Morus alba

Numerous studies have detailed the chemical profile of Morus alba (White Mulberry), identifying constituents such as flavonoids, alkaloids, and various fatty acids from its leaves, twigs, and root bark. nih.govfrontiersin.orgsemanticscholar.org Despite comprehensive analyses, the compound this compound has not been identified as a natural constituent of Morus alba in the reviewed scientific literature.

Identification in Fauna

In the animal kingdom, this compound plays a crucial role as a sex pheromone for the Citrus Leafminer Moth, Phyllocnistis citrella. The female moth releases a specific blend of volatile compounds to attract males for mating. This blend primarily consists of two key components: (Z,Z,E)-7,11,13-hexadecatrienal and (Z,Z)-7,11-hexadecadienal researchgate.netscirp.org.

Research has shown that the optimal ratio for attracting male moths is a 3:1 blend of the triene ((Z,Z,E)-7,11,13-hexadecatrienal) to the diene ((Z,Z)-7,11-hexadecadienal) researchgate.net. This specific isomeric form and ratio are critical for the pheromone's effectiveness. The identification of these compounds was accomplished by analyzing extracts from the female moth's pheromone glands using techniques such as electroantennographic detection (EAD) coupled with gas chromatography-mass spectrometry (GC-MS) jetir.org.

| Isomer | Role | Ratio in Pheromone Blend |

|---|---|---|

| (Z,Z,E)-7,11,13-Hexadecatrienal | Major Pheromone Component | 3 |

| (Z,Z)-7,11-Hexadecadienal | Pheromone Component | 1 |

Analytical Approaches for Natural Product Isolation from Complex Matrices

The isolation and identification of this compound from natural sources require sophisticated analytical techniques due to its volatility and often low concentrations within complex biological mixtures.

The primary method for the analysis of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique separates the volatile components of a mixture in the gas chromatography column, and the mass spectrometer then provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.

For the extraction of such volatile compounds from plant and insect matrices, several methods are employed:

Headspace Solid-Phase Microextraction (HS-SPME) : This is a solvent-free method that is widely used for trapping volatile compounds from the headspace of a sample. It is particularly useful for analyzing the scent profiles of flowers and the pheromones released by insects nih.gov.

Steam Distillation : This method is often used to extract essential oils from plant materials. The steam carries the volatile compounds, which are then condensed and collected.

Solvent Extraction : This involves the use of organic solvents to dissolve the target compounds from the source material. The choice of solvent is crucial and depends on the polarity of the target compound.

The identification of the exact isomeric structure of this compound, which is critical for its biological activity (as seen in the case of the citrus leafminer moth pheromone), often requires further analytical steps. These can include comparison of retention times and mass spectra with synthetic standards of known stereochemistry. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy may also be used for structural elucidation if the compound can be isolated in sufficient quantity.

Unveiling this compound: From Natural Sources to Isolation

The chemical compound this compound is an unsaturated aldehyde that has been identified in various natural sources, ranging from terrestrial plants to marine algae. Its isolation and characterization are of interest for understanding the chemical ecology of these organisms and for potential applications. This article delves into the natural occurrence of this compound and the primary methodologies employed for its extraction and purification.

This compound has been reported as a constituent of the essential oils of the leaves of Bauhinia forficata, a plant species native to South America, and the marine green alga Ulva pertusa. The isolation of this volatile compound from its natural matrices involves initial extraction to obtain a crude mixture, followed by purification techniques to isolate the specific aldehyde.

Solvent extraction is a fundamental technique for isolating organic compounds from plant and algal biomass. The choice of solvent is crucial and is determined by the polarity of the target compound. For a relatively nonpolar molecule like this compound, various organic solvents can be employed to create a crude extract.

Commonly used solvents for the extraction of volatile compounds, including aldehydes, from plant materials include hexane, pentane, and dichloromethane. These solvents effectively dissolve nonpolar compounds, leaving behind more polar cellular components. The process typically involves macerating the dried and powdered plant material in the chosen solvent, followed by filtration to separate the solid residue from the liquid extract. The solvent is then carefully evaporated under reduced pressure to yield a concentrated crude extract containing a mixture of lipids, pigments, and volatile compounds, including this compound.

For marine algae such as Ulva pertusa, a similar approach can be taken. The dried algal biomass is subjected to extraction with organic solvents to isolate the lipid-soluble components. The resulting extract, rich in various fatty acids and their derivatives, would contain this compound.

Interactive Data Table: Solvents for Extraction of Aldehydes from Natural Sources

| Solvent | Polarity Index | Boiling Point (°C) | Target Compounds |

| n-Hexane | 0.1 | 69 | Nonpolar compounds, lipids, volatile aldehydes |

| n-Pentane | 0.0 | 36 | Highly volatile nonpolar compounds |

| Dichloromethane | 3.1 | 40 | Broad range of organic compounds |

| Methanol | 5.1 | 65 | More polar compounds |

Hydrodistillation is the primary and most common method for extracting essential oils from aromatic plants and other biological materials. This technique is particularly suitable for isolating volatile compounds like this compound. The process involves the co-distillation of the plant material with water.

In a typical hydrodistillation setup for obtaining essential oil from Bauhinia forficata leaves, the dried and powdered leaves are immersed in water in a distillation flask. The mixture is then heated to boiling. The resulting steam, carrying the volatile organic compounds, passes through a condenser, which cools the vapor and converts it back into a liquid. The liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil can be easily separated from the aqueous layer.

Research on the essential oil of Bauhinia forficata has successfully employed this method. For instance, dried leaves are subjected to hydrodistillation for a specific duration to yield the essential oil, which is then analyzed for its chemical composition. One study reported the use of a Clevenger-type apparatus, where 70 grams of the plant material was distilled with 1000 mL of water for four hours at 100°C. The essential oil was then collected using ethyl acetate (B1210297), which was subsequently evaporated to yield the pure oil scielo.br.

Similarly, the essential oil of the marine green alga Ulva pertusa, which is known to contain (Z,Z,Z)-7,10,13-hexadecatrienal, can be obtained through hydrodistillation of the algal biomass researchgate.net.

Interactive Data Table: Hydrodistillation Parameters for Essential Oil Extraction

| Plant/Alga | Plant Part | Distillation Time (hours) | Temperature (°C) | Reported Yield (%) |

| Bauhinia forficata | Leaves | 4 | 100 | 0.03 - 0.10 |

| Ulva pertusa | Whole | Not specified | Not specified | Not specified |

Following the initial extraction, the crude extract or essential oil contains a complex mixture of compounds. To isolate this compound from this mixture, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and purification of individual components from a mixture austinpublishinggroup.com.

For the purification of a relatively nonpolar compound like this compound, reversed-phase HPLC is a suitable method. In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

While a specific, detailed HPLC protocol for the preparative isolation of this compound from natural extracts is not extensively documented in the available literature, a general approach can be outlined. The crude extract or essential oil is first dissolved in a suitable solvent and then injected into the HPLC system. A gradient elution program, where the composition of the mobile phase is gradually changed (e.g., from a higher polarity solvent like water to a lower polarity solvent like acetonitrile or methanol), is often employed to achieve optimal separation of the various components in the extract.

The fractions eluting from the column are collected at different time intervals. Each fraction can then be analyzed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the desired this compound. The purity of the isolated compound can also be assessed using the same analytical methods. The identification of this compound in the essential oil of Bauhinia forficata was confirmed through GC-MS analysis scielo.br.

Interactive Data Table: General Parameters for HPLC Separation of Aldehydes

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Detection | UV detector (wavelength depends on chromophore) |

| Mode | Preparative for isolation |

Biosynthetic Pathways and Precursor Derivations

Elucidation of Enzymatic Transformations in Biological Systems

The formation of long-chain unsaturated aldehydes like 7,10,13-Hexadecatrienal is a multi-step enzymatic cascade. In most biological systems, particularly in moths where similar compounds serve as sex pheromones, the biosynthesis of these molecules involves the modification of fatty acyl-CoA precursors. nih.govresearchgate.net The general pathway involves the de novo synthesis of a saturated fatty acid, typically palmitic acid (16:Acyl), which is then subjected to various enzymatic modifications. nih.govresearchgate.net

The key transformations include:

Desaturation: Acyl-CoA desaturases introduce double bonds at specific positions along the fatty acid chain. nih.gov

Chain Shortening (β-Oxidation): In many insects, longer fatty acid chains are shortened by one or more cycles of β-oxidation to achieve the required carbon length. oup.complos.org

Reduction: The carboxyl group of the fatty acyl-CoA is reduced to a primary alcohol by a fatty acyl-CoA reductase (FAR). plos.org

Oxidation: The resulting fatty alcohol is then oxidized to the final aldehyde by an alcohol dehydrogenase or oxidase. nih.govplos.org This final oxidation step often occurs in the cuticle of insect pheromone glands. nih.gov

In plants, the pathway to the precursor acid, 7,10,13-hexadecatrienoic acid, also involves sequential desaturations of a C16 fatty acid within the chloroplasts. syntheselabor.de This acid can then be released from lipids and potentially converted to the aldehyde, although this final step is less characterized in plants compared to insects.

Identification of Precursor Compounds (e.g., linoleic acid, stearic acid)

The biosynthesis of C16 polyunsaturated aldehydes originates from common saturated and unsaturated fatty acids. In different organisms, the specific starting material can vary.

In the moth Chilecomadia valdiviana, studies on the biosynthesis of a related compound, (7Z,10Z)-7,10-hexadecadienal, have shown that both linoleic acid (a C18:2 fatty acid) and stearic acid (a C18:0 fatty acid) serve as primary precursors. researchgate.net The proposed pathway suggests that linoleic acid, which can be of dietary origin, undergoes one cycle of β-oxidation to form (7Z,10Z)-7,10-hexadecadienoic acid. researchgate.net Alternatively, stearic acid can be desaturated to form linoleic acid, which then enters the same pathway. researchgate.net Deuterium-labeling experiments have confirmed that stearic acid can also be converted via Δ11-desaturation and subsequent chain-shortening to form C16 pheromone components.

In plants, 7,10,13-hexadecatrienoic acid (16:3ω3) is considered the dinor homologue of α-linolenic acid (18:3ω3). syntheselabor.de Its biosynthesis occurs via a "prokaryotic pathway" in chloroplasts, which involves the stepwise desaturation of 16:0 acyl chains to produce the triunsaturated C16 acid. syntheselabor.de Therefore, palmitic acid and α-linolenic acid are key precursors in this context. The enzymatic formation of long-chain aldehydes from fatty acids like linolenic acid and palmitic acid has been demonstrated in marine algae. acs.org

| Precursor Compound | Chemical Formula | Typical Organism Group | Reference |

|---|---|---|---|

| Linoleic Acid | C18H32O2 | Insects (Moths) | researchgate.net |

| Stearic Acid | C18H36O2 | Insects (Moths) | researchgate.net |

| α-Linolenic Acid | C18H30O2 | Plants, Algae | syntheselabor.deacs.org |

| Palmitic Acid | C16H32O2 | Plants, Insects | nih.govsyntheselabor.deacs.org |

Beta-Oxidation Processes in Biosynthesis

Beta-oxidation plays a crucial role in tailoring the chain length of fatty acid precursors, particularly in the biosynthesis of insect pheromones. oup.com This catabolic process systematically shortens the acyl-CoA chain by two carbon atoms during each cycle. plos.org For the synthesis of C16 compounds like this compound from C18 precursors such as linoleic or stearic acid, a single cycle of β-oxidation is required. plos.org

The process involves four key enzymatic reactions:

Dehydrogenation: An acyl-CoA oxidase (in peroxisomes) or dehydrogenase (in mitochondria) creates a double bond between the α and β carbons. plos.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. plos.org

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. plos.org

Thiolysis: A 3-ketoacyl-CoA thiolase cleaves the bond between the α and β carbons, releasing acetyl-CoA and a new acyl-CoA that is two carbons shorter than the original. oup.complos.org

In the context of pheromone biosynthesis, this process must be precisely controlled to terminate after the desired chain length is achieved, generating the specific C16, C14, or C12 acyl-CoA precursors required for the final pheromone components. oup.com

Desaturase Activity in Unsaturated Aldehyde Formation (e.g., Δ11-desaturation)

The introduction of double bonds into the fatty acid backbone is a critical step that defines the identity and biological activity of the final aldehyde. This transformation is catalyzed by a diverse family of enzymes known as fatty acid desaturases (FADs). bucek-lab.org These enzymes exhibit remarkable specificity regarding the position (regiospecificity) and geometry (stereospecificity) of the double bond they create. nih.gov

The biosynthesis of a triunsaturated C16 aldehyde requires multiple desaturation steps. The specific desaturases involved can vary between species.

Δ11-Desaturase: This is one of the most common and well-studied desaturases in moth pheromone biosynthesis. nih.govd-nb.info It typically introduces a double bond at the 11th carbon position of a saturated fatty acid precursor. nih.gov In some species, Δ11-desaturases have been shown to act on palmitic acid (C16) to produce (Z)-11-hexadecenoic acid. nih.govd-nb.info In the fungus Rhizophagus irregularis, a Δ11 desaturase (DES2) is responsible for synthesizing palmitvaccenic acid (16:1Δ11cis). nih.gov

Other Desaturases (Δ9, Δ13): To create a triene like this compound, a sequence of desaturations is necessary. The biosynthesis of its precursor acid in plants involves stepwise desaturations. syntheselabor.de In insects, various desaturases, including Δ9, Δ11, and Δ13 desaturases, have been identified that work in concert. nih.gov For example, the processionary moth uses a single multifunctional desaturase that exhibits Δ11, acetylenase, and Δ13 desaturase activities to synthesize its C16 pheromone from palmitic acid. nih.gov The formation of conjugated double bond systems, which are structurally related, often involves bifunctional desaturases that can introduce multiple double bonds. researchgate.net

The evolution of these desaturase enzymes, often through gene duplication and neofunctionalization, has allowed for the incredible diversity of unsaturated fatty acid derivatives used as chemical signals in the insect world. bucek-lab.orgresearchgate.net

| Enzyme Type | Function/Substrate | Organism Example | Reference |

|---|---|---|---|

| Δ11-Desaturase | Introduces double bond at C-11 of C14 or C16 acids | Ostrinia moths, Spodoptera exigua | nih.govd-nb.info |

| Δ13-Desaturase | Introduces double bond at C-13 | Thaumetopoea pityocampa (processionary moth) | nih.gov |

| Δ9-Desaturase | Introduces double bond at C-9 of C16/C18 acids | Various moth species | nih.govd-nb.info |

| Δ12-Desaturase | Acts on (Z)-9-tetradecenoic acid to form a diene | Spodoptera exigua | d-nb.info |

| Bifunctional Desaturase | Creates conjugated diene systems (e.g., Δ8,Δ10) | Cydia pomonella (codling moth) | researchgate.net |

Stereochemical Considerations and Structure Activity Relationships

Analysis of Geometric Isomers (e.g., (7Z,10Z,13Z)-, (7Z,11Z,13E)-)

7,10,13-Hexadecatrienal can exist as several geometric isomers depending on the configuration (Z for zusammen or cis; E for entgegen or trans) of each of its three double bonds.

One identified isomer is (7Z,10Z,13Z)-7,10,13-Hexadecatrienal . nih.gov This all-cis isomer has been reported in plant species such as Azadirachta indica and Allamanda cathartica, where it is associated with larvicidal activity. scielo.org.mx

The most extensively studied isomer is (7Z,11Z,13E)-7,11,13-Hexadecatrienal . nih.gov This compound has been identified as a critical component of the female sex pheromone of the citrus leafminer, Phyllocnistis citrella, a significant agricultural pest. vulcanchem.comresearchgate.net Its specific structure, with two Z (cis) bonds at positions 7 and 11 and one E (trans) bond at position 13, forms a conjugated diene system at the 11 and 13 positions, which is crucial for its biological function. vulcanchem.com

To investigate structure-activity relationships, other geometric isomers have been synthesized for comparative bioassays. For instance, the (7Z,11E,13E)-isomer was synthesized to evaluate its effect on P. citrella populations and to confirm the importance of the natural pheromone's specific configuration. researchgate.net The synthesis and purification of these closely related isomers often require precise chemical strategies, such as multiple Wittig reactions, followed by separation using techniques like High-Performance Liquid Chromatography (HPLC) with an Octadecylsilyl (ODS) column to achieve high isomeric purity. researchgate.netresearchgate.net

| Isomer | IUPAC Name | Known Biological Context |

|---|---|---|

| (7Z,10Z,13Z)- | (7Z,10Z,13Z)-hexadeca-7,10,13-trienal nih.gov | Plant metabolite with larvicidal activity. scielo.org.mx |

| (7Z,11Z,13E)- | (7Z,11Z,13E)-hexadeca-7,11,13-trienal nih.govvulcanchem.com | Major sex pheromone component of the citrus leafminer (Phyllocnistis citrella). vulcanchem.comresearchgate.net |

| (7Z,11E,13E)- | (7Z,11E,13E)-hexadeca-7,11,13-trienal researchgate.net | Synthetic isomer used in bioassays to test for pheromonal activity. researchgate.net |

Influence of Stereoisomerism on Pheromonal Activity

The specific stereochemistry of a pheromone is paramount, as insect olfactory receptors are tuned to recognize a precise molecular shape. Even minor changes in the geometry of the double bonds can render a compound inactive or, in some cases, inhibitory.

The pheromonal activity of 7,11,13-hexadecatrienal isomers on the citrus leafminer (P. citrella) demonstrates remarkable population-specific differences. Field studies have revealed significant geographic variations in how the moths respond to different blends of the triene and its diene analog, (7Z,11Z)-7,11-hexadecadienal. vulcanchem.comresearchgate.net

In Vietnam , male P. citrella were not significantly attracted to lures containing either the diene or the (7Z,11Z,13E)-triene alone. However, a 1:3 mixture of the diene and the (7Z,11Z,13E)-triene was highly attractive, indicating a strong synergistic effect. researchgate.netsakura.ne.jp This response is similar to that observed in Brazilian and Californian populations. researchgate.net

In Japan , the response was drastically different. While the diene alone is a strong attractant for Japanese P. citrella, the addition of the (7Z,11Z,13E)-triene did not enhance attraction; instead, it significantly diminished the trap catch, acting as a behavioral antagonist. researchgate.netsakura.ne.jp

The unnatural (7Z,11E,13E)-isomer , when tested in Vietnam in a mixture with the diene, failed to attract any males, highlighting the strict structural requirement for the Z configuration at the 11th position for biological activity in this species. researchgate.net

These findings suggest that different geographic populations of P. citrella have evolved distinct chemical communication systems, where the same compound can switch from being a synergist to an inhibitor. researchgate.net

| Compound/Blend Tested | P. citrella Population | Observed Pheromonal Activity |

|---|---|---|

| (7Z,11Z)-16:Ald + (7Z,11Z,13E)-16:Ald (1:3 ratio) | Vietnam, Brazil, California | Synergistic; highly attractive. researchgate.netresearchgate.net |

| (7Z,11Z)-16:Ald + (7Z,11Z,13E)-16:Ald | Japan | Inhibitory; attraction is reduced. researchgate.netsakura.ne.jp |

| (7Z,11Z)-16:Ald + (7Z,11E,13E)-16:Ald | Vietnam | Inactive; no attraction observed. researchgate.net |

Comparative Bioactivity of Triene vs. Diene Analogs

The primary diene analog of the pheromone is (7Z,11Z)-7,11-hexadecadienal. Research on P. citrella has shown that the triene and diene components play different roles depending on the application, specifically in mate attraction versus mating disruption.

For mate attraction in traps, a blend is often most effective. The natural pheromone emitted by female P. citrella from Brazil and California is a blend where (7Z,11Z,13E)-7,11,13-hexadecatrienal and (7Z,11Z)-7,11-hexadecadienal are the two major components, typically in a 3:1 ratio. researchgate.netresearchgate.net This 3:1 blend has been shown to be optimally attractive for capturing males in field trials. researchgate.net

However, for mating disruption, a technique used to control pest populations by permeating the air with pheromones to confuse males, the bioactivity of the two compounds differs significantly. The triene analog, (7Z,11Z,13E)-7,11,13-hexadecatrienal, exhibits much higher bioactivity. Studies using response surface models to analyze mating disruption revealed that the triene component alone was more effective than the natural blend. researchgate.net Specifically, (7Z,11Z,13E)-7,11,13-hexadecatrienal was found to be approximately 13 times more effective at disrupting the orientation of males than (7Z,11Z)-7,11-hexadecadienal at the same concentration. researchgate.net This suggests that for mating disruption technologies, the inclusion of the diene component provides no significant benefit and would be an unnecessary manufacturing expense. researchgate.net

| Compound | Application | Relative Bioactivity |

|---|---|---|

| (7Z,11Z,13E)-Hexadecatrienal (Triene) | Mate Attraction | Synergistic with diene in a 3:1 blend for optimal attraction. researchgate.net |

| (7Z,11Z)-Hexadecadienal (Diene) | Mate Attraction | Component of the attractive blend; less active or inactive alone in some populations. researchgate.netresearchgate.net |

| (7Z,11Z,13E)-Hexadecatrienal (Triene) | Mating Disruption | High; ~13 times more effective than the diene. The most critical component for disruption. researchgate.net |

| (7Z,11Z)-Hexadecadienal (Diene) | Mating Disruption | Low; provides no justifiable benefit to disruption formulations. researchgate.net |

Significance of Double Bond Positioning for Species-Specific Activity

The positioning of double bonds within the carbon chain is a fundamental determinant of species-specificity in moth pheromones. A change in the location of even one double bond can result in a compound that attracts a completely different species, thus ensuring reproductive isolation.

The case of (7Z,11Z,13E)-7,11,13-hexadecatrienal is a clear example of this principle. Its specific 7,11,13-unsaturated pattern is critical for the attraction of Phyllocnistis citrella. Other lepidopteran species use pheromones with different arrangements. For example, the sugarcane borer, Diatraea saccharalis, uses (9Z,11E)-hexadecadienal as a pheromone component. The shift of the double bonds from the 7,11,13 positions to the 9,11 positions completely changes the target species.

Advanced Chemical Synthesis Methodologies

Total Synthesis Approaches

The total synthesis of 7,10,13-hexadecatrienal has been achieved through various routes, often employing a combination of classical and modern synthetic reactions to construct the 16-carbon backbone and install the three double bonds with the correct geometry.

Wittig Reaction Strategies for Double Bond Formation

The Wittig reaction is a cornerstone in the synthesis of this compound, providing a reliable method for the formation of carbon-carbon double bonds with control over stereochemistry. vulcanchem.comresearchgate.net This reaction typically involves the coupling of a phosphorus ylide with an aldehyde or ketone.

In one notable approach, a C7 phosphonium (B103445) salt is coupled with (E)-2-pentenal to generate the trienyl intermediate, which is subsequently oxidized to the final aldehyde. Another strategy involves two successive Wittig-coupling reactions using C7, C4, and C5 building blocks. researchgate.net The choice of base and reaction conditions is critical in directing the stereochemical outcome of the newly formed double bond. For instance, the use of potassium tertiary butoxide as a base can favor the formation of the (Z)-isomer for the 11Z double bond. researchgate.net Similarly, to ensure cis-selectivity for the 10Z-double bond in the synthesis of related pheromones, potassium bis(trimethylsilyl)amide has been employed as the base at low temperatures. rsc.org

Table 1: Key Wittig Reaction Applications in the Synthesis of this compound and its Analogs

| Reactants | Key Reagents/Conditions | Intermediate/Product Formed | Reference |

| 7-Bromoheptan-1-ol derived phosphonium salt and (E)-2-pentenal | Anhydrous conditions | Trienyl intermediate for (7Z,11Z,13E)-7,11,13-hexadecatrienal | |

| C7 ylide and a C4 aldehyde | NaN(SiMe₃)₂ | C11 monoenyl compound | researchgate.net |

| Protected ylide and an aldehyde | Potassium tertiary butoxide | (Z)-isomer for the 11Z double bond | researchgate.net |

| n-Hexyltriphenylphosphonium bromide and 4-hydroxybutanal | Potassium bis(trimethylsilyl)amide, THF, -78 °C | (Z)-undec-5-en-1-ol | rsc.org |

Convergent Synthesis Routes

A total and convergent synthesis of (7Z,11Z,13E)-7,11,13-hexadecatrienal has been reported starting from commercially available 6-bromo-1-hexanol. researchgate.net This approach emphasizes efficiency and stereoselectivity. Another example of a convergent synthesis is for a precursor of sarcophytol-A, a related complex molecule, which utilizes a phase transfer catalytic (PTC) coupling reaction as a key step to join fragments. tandfonline.comtandfonline.com These routes highlight the power of strategic bond disconnections to simplify the synthesis of complex targets.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a crucial tool in the synthesis of this compound and its precursors, primarily for the stereoselective reduction of alkynes to cis-alkenes. The choice of catalyst is critical for achieving the desired stereochemistry.

One of the key steps in a reported synthesis involves the stereospecific reduction of an internal alkyne using a P-2 Nickel catalyst, which is generated from the reaction of sodium borohydride (B1222165) with nickel salts. researchgate.netacs.org This method is known for its high selectivity in producing (Z)-alkenes. Another approach utilizes dicyclohexylborane (B74569) for the reduction of a conjugated diyne, which also yields the Z,Z isomer with high purity. researchgate.net In the synthesis of related pheromones, stereoselective hydrogenation of an enyne has been employed to form a conjugated diene system. rsc.org

Oxidation Reactions (e.g., Dess-Martin Periodinane, Pyridinium Chlorochromate (PCC))

The final step in many syntheses of this compound is the oxidation of a primary alcohol to the corresponding aldehyde. This transformation requires mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or isomerization of the sensitive polyene system.

Commonly employed reagents for this purpose include Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane. rsc.orgmolaid.com For example, after the formation of the trienyl alcohol intermediate, PCC is used to effect the oxidation to (7Z,11Z,13E)-7,11,13-hexadecatrienal. researchgate.net In other syntheses of related unsaturated aldehydes, PCC has been used to oxidize an enol to an enal in high yield. rsc.org Dess-Martin periodinane is another effective reagent for the oxidation of alcohols to aldehydes. molaid.com

Table 2: Common Oxidation Reagents in the Final Step of this compound Synthesis

| Alcohol Precursor | Oxidizing Agent | Product | Reference |

| (7Z,11Z,13E)-7,11,13-Hexadecatrien-1-ol | Pyridinium Chlorochromate (PCC) | (7Z,11Z,13E)-7,11,13-Hexadecatrienal | researchgate.net |

| (Z)-undec-5-en-1-ol | Pyridinium Chlorochromate (PCC) | (Z)-undec-5-enal | rsc.org |

| Primary and secondary alcohols | Dess-Martin Periodinane | Aldehydes and ketones | molaid.com |

Grignard Coupling Reactions

Grignard coupling reactions, often catalyzed by transition metals like palladium or nickel, are powerful methods for forming carbon-carbon bonds. rsc.orgorgsyn.org In the context of synthesizing long-chain unsaturated compounds, these reactions can be used to couple alkyl or alkenyl fragments.

Stereoselective Synthesis Techniques

The biological activity of this compound is intrinsically linked to the specific (Z,Z,E) configuration of its three double bonds. Therefore, stereoselective synthesis is not just a desirable feature but a critical requirement.

Several strategies are employed to control the stereochemistry at each double bond. As mentioned, the Wittig reaction can be tuned to favor either the (Z) or (E) isomer depending on the reaction conditions and the nature of the ylide. vulcanchem.comresearchgate.net For the synthesis of the (Z) double bonds, the stereospecific reduction of alkynes is a widely used and effective method. Catalysts like P-2 Nickel or Lindlar's catalyst are commonly used for this purpose. researchgate.netacs.org For the formation of conjugated diene systems with specific stereochemistry, methods like the cross-coupling of a Grignard reagent with a stereodefined bromodiene have proven successful. researchgate.net The separation of geometric isomers, which can be challenging, is often accomplished using techniques like High-Performance Liquid Chromatography (HPLC) with an octadecylsilyl (ODS) column. researchgate.net

Development and Evaluation of Synthetic Analogs and Isomers for Research Purposes

The synthesis of analogs and isomers of naturally occurring semiochemicals like this compound is fundamental to the field of chemical ecology. Natural pheromones are often produced in minute quantities, making their isolation and structural confirmation by methods like NMR challenging. rsc.orgresearchgate.net Therefore, researchers rely on the targeted synthesis of potential structures to compare with the natural product and confirm its identity. rsc.orgresearchgate.net Furthermore, the creation of a portfolio of related isomers and structural analogs allows for detailed investigation into structure-activity relationships, helping to pinpoint the exact stereochemical and structural features responsible for biological activity.

Synthetic Strategies for Hexadecatrienal Isomers

The development of synthetic routes to various isomers of hexadecatrienal is driven by the need to produce these molecules with high stereochemical purity for biological evaluation. Different research groups have employed various methodologies to achieve the desired (Z) and (E) configurations of the double bonds.

A convergent and stereoselective synthesis for (7Z,11Z,13E)-7,11,13-hexadecatrienal, the major sex pheromone component of the citrus leafminer, Phyllocnistis citrella, has been developed starting from commercially available 6-bromo-1-hexanol. researchgate.net Key steps in this type of synthesis often include:

The Wittig Reaction : This reaction is frequently used to form carbon-carbon double bonds. To create the (11Z) double bond, a protected ylide is reacted using a strong base like potassium tertiary-butoxide, which favors the formation of the (Z)-isomer. researchgate.net

Stereospecific Reduction of Alkynes : To form the (7Z) double bond, a common strategy is the stereospecific reduction of an internal alkyne. This can be achieved using reagents such as sodium borohydride with a nickel catalyst (P-2 Ni), which selectively produces the cis or (Z)-alkene. researchgate.netresearchgate.net

Other advanced synthetic methods applicable to pheromone synthesis include iron-catalyzed cross-coupling reactions and Z-selective cross metathesis, which offer efficient ways to construct the specific olefin geometry required for biological activity. nih.govnih.gov The synthesis of various isomers, such as (7Z,11E,13E)-hexadecatrienal, is also undertaken to evaluate their potential effects on the target insect, either as attractants or inhibitors. sakura.ne.jpsakura.ne.jp

Research Findings from Analog and Isomer Evaluation

The evaluation of synthetic pheromone components is crucial for understanding their biological function. Initial research in Japan identified (7Z,11Z)-hexadecadienal as a sex attractant for the citrus leafminer. sakura.ne.jpresearchgate.net However, subsequent attempts to use this single compound for trapping in other regions were unsuccessful. researchgate.net

This discrepancy led to further investigation and the discovery of a second, critical pheromone component. Through coupled gas chromatography-electroantennography (GC-EAD) analysis of pheromones from female moths, (7Z,11Z,13E)-hexadecatrienal was identified as another key compound. researchgate.net

Field trials and behavioral assays using the synthesized compounds yielded critical insights:

Synergistic Activity : Neither (7Z,11Z,13E)-hexadecatrienal nor its diene analog, (7Z,11Z)-hexadecadienal, was significantly attractive to male moths when used alone. researchgate.net

Effective Blends : Blends of the two compounds were found to be highly attractive. Specifically, a binary mixture with a 3:1 ratio of (7Z,11Z,13E)-hexadecatrienal to (7Z,11Z)-hexadecadienal attracted significantly more male P. citrella moths than other ratios or individual components. researchgate.net

Isomeric Inhibition : The importance of precise stereochemistry was highlighted by the evaluation of other isomers. The synthetic (7Z,11Z,13Z)-hexadecatrienal isomer, when added to the attractive two-component blend, was found to inhibit the response of male moths. researchgate.net This demonstrates that the insect's olfactory receptors are highly tuned to the specific (E) configuration of the C13 double bond in the natural pheromone.

The data below summarizes the findings from the evaluation of different isomers and blends.

Interactive Data Table: Biological Activity of Hexadecatrienal Isomers and Analogs You can filter and sort this table to explore the data.

| Compound/Blend | Isomeric Configuration | Role/Activity Observed | Finding Source |

| 7,11,13-Hexadecatrienal | (7Z,11Z,13E)- | Major Pheromone Component; Synergist | researchgate.net |

| 7,11-Hexadecadienal | (7Z,11Z)- | Secondary Pheromone Component; Synergist | researchgate.net |

| 7,11,13-Hexadecatrienal | (7Z,11Z,13Z)- | Behavioral Inhibitor | researchgate.net |

| (7Z,11Z,13E)-16:Ald + (7Z,11Z)-16:Ald | 3:1 Blend | Highly Attractive to P. citrella males | researchgate.net |

| (7Z,11Z,13E)-16:Ald Alone | (7Z,11Z,13E)- | Not significantly attractive | researchgate.net |

| (7Z,11Z)-16:Ald Alone | (7Z,11Z)- | Not significantly attractive | researchgate.net |

| 7,11,13-Hexadecatrienal | (7Z,11E,13E)- | Synthesized for comparative evaluation | sakura.ne.jp |

| This compound | (7Z,10Z,13Z)- | Component of essential oil in marine algae | dntb.gov.ua |

These research findings, made possible by the synthesis and evaluation of specific analogs and isomers, have been instrumental in developing an effective, species-specific lure for monitoring and managing the citrus leafminer pest. researchgate.netbpca.org.uk

Analytical Chemistry Methodologies for Research Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 7,10,13-hexadecatrienal. thermofisher.com This method combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. thermofisher.com In GC, the sample is vaporized and separated into its components within a capillary column. thermofisher.com The time it takes for a compound to pass through the column, known as the retention time, is a key characteristic used for identification. thermofisher.combotanyjournals.com

Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound, the molecular ion peak [M]+ would be expected at m/z 234, corresponding to its molecular weight. nih.govnih.gov The fragmentation pattern provides further structural information. Identification is typically achieved by comparing the obtained mass spectrum and retention time with those of a known standard or by matching it against spectral libraries like the NIST library. botanyjournals.comnih.gov

Table 1: GC-MS Data for this compound in Various Plant Extracts

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) in Metabolic Profiling

For more complex samples and to gain higher confidence in compound identification, Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is employed. ufz.de GC-HRMS instruments, such as those combining a quadrupole with an Orbitrap mass analyzer, provide highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. ufz.de This high mass accuracy allows for the determination of the elemental composition of an unknown compound, significantly improving the reliability of its identification. ufz.de

GC-HRMS is particularly valuable in metabolomics, the comprehensive study of metabolites in a biological system. botanyjournals.comfrontiersin.org In a metabolic profiling study of the medicinal plant Pittosporum dasycaulon, GC-HRMS was used to analyze a methanolic extract of its leaves. botanyjournals.comresearchgate.net Among the twenty phytochemicals identified, this compound was one of the constituents. botanyjournals.comresearchgate.net The use of GC-HRMS in this context provided a detailed and reliable chemical profile of the plant, which is crucial for understanding its medicinal properties. botanyjournals.com The technique allows for both targeted quantification and non-targeted screening of thousands of compounds in complex environmental or biological samples. ufz.de

Electroantennographic Detection (EAD) in Chemoecological Studies

In the field of chemical ecology, identifying which of the many volatile compounds emitted by an organism are biologically active is a key challenge. diva-portal.org Gas Chromatography coupled with Electroantennographic Detection (GC-EAD) is a powerful technique used to pinpoint the specific compounds that elicit a physiological response in an insect's antenna. diva-portal.orgchemecol.org

In a GC-EAD setup, the effluent from the gas chromatograph is split into two paths. One path goes to a standard detector (like a Flame Ionization Detector, FID), producing a chromatogram of all the separated compounds. The other path is directed over an insect antenna that is connected to electrodes. diva-portal.org When a biologically active compound, such as a pheromone, elutes from the column and passes over the antenna, it generates a measurable electrical potential, which is recorded as a peak on the electroantennogram. diva-portal.orgresearchgate.net By aligning the EAD peaks with the peaks from the FID, researchers can identify which compounds are detected by the insect. researchgate.netsakura.ne.jp

This technique has been instrumental in identifying pheromone components. For example, in studies of the citrus leafminer, Phyllocnistis citrella, GC-EAD analysis of pheromone gland extracts confirmed that specific aldehydes elicited strong responses from male antennae. researchgate.netsakura.ne.jp Similarly, GC-EAD was crucial in identifying the single-component sex pheromone of the Spanish moon moth, Graellsia isabellae, where a triunsaturated aldehyde, (4E,6E,11Z)-hexadecatrienal, produced a large antennal response. nih.gov While GC-MS can identify all the compounds present, GC-EAD provides the critical biological context by revealing which of those compounds are relevant to the insect's sensory world. nih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the complete structural elucidation of a molecule like this compound. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) reveals the different types of hydrogen atoms in the molecule and their connectivity. For an aldehyde like this compound, a characteristic signal for the aldehydic proton (–CHO) would be expected in the downfield region of the spectrum, typically around 9.6-9.8 ppm. The signals for the hydrogens on the double bonds (vinylic protons) would appear in the 5.0-6.5 ppm range, and their coupling patterns can help determine the geometry (Z or E) of the double bonds. researchgate.net

¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments. The carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region of the spectrum (around 200 ppm). researchgate.net The carbons involved in the double bonds would appear in the olefinic region (approx. 100-150 ppm). researchgate.net The specific chemical shifts of the olefinic carbons can also provide clues about the double bond geometry. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. scirp.org For this compound, the most prominent and diagnostic absorption bands would be:

A strong C=O (carbonyl) stretch, characteristic of an aldehyde, typically appearing in the range of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes. orgchemboulder.comlibretexts.org

C-H stretching vibrations for the aldehyde proton, which usually appear as two weak to moderate bands around 2830-2695 cm⁻¹. orgchemboulder.com The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes. orgchemboulder.com

C=C stretching vibrations for the double bonds in the alkenyl chain, typically in the 1680-1640 cm⁻¹ region.

C-H stretching of the sp² hybridized carbons of the double bonds, appearing just above 3000 cm⁻¹. scirp.org

C-H bending vibrations can help determine the stereochemistry of the double bonds. For example, the absence of a strong band around 970 cm⁻¹ suggests a Z (cis) configuration for the double bonds. scirp.org

Together, GC-MS, GC-HRMS, EAD, NMR, and IR spectroscopy form a powerful analytical toolkit, enabling the unambiguous identification, quantification, and complete structural and stereochemical determination of complex natural products like this compound.

Table 2: Compound Names Mentioned in the Article

Ecological Significance and Behavioral Dynamics

Role as an Insect Sex Pheromone Component (e.g., Phyllocnistis citrella)

(7Z,11Z,13E)-7,10,13-Hexadecatrienal is a key component of the female-produced sex pheromone of the citrus leafminer, Phyllocnistis citrella, a significant pest in citrus-growing regions worldwide. nih.govresearchgate.net Research has demonstrated that this trienal, in conjunction with another compound, (7Z,11Z)-hexadecadienal, is essential for attracting male moths. nih.govscribd.com While earlier studies in Japan had identified (7Z,11Z)-hexadecadienal as a sex attractant, subsequent research in other parts of the world found it to be ineffective on its own. nih.gov The identification of (7Z,11Z,13E)-7,10,13-hexadecatrienal as the other critical component was a significant breakthrough. nih.govresearchgate.net These compounds were identified from the effluvia of live female moths using coupled gas chromatography-electroantennography (GC-EAD). nih.gov

In field trials, lures containing either (7Z,11Z,13E)-7,10,13-hexadecatrienal or (7Z,11Z)-hexadecadienal alone failed to attract male moths. nih.govresearchgate.net However, a blend of these two compounds proved to be highly attractive. nih.govscribd.com Further studies have shown that a 3:1 blend of (7Z,11Z,13E)-7,10,13-hexadecatrienal and (Z,Z)-7,11-hexadecadienal is optimal for attracting male P. citrella to pheromone traps. researchgate.netresearchgate.net Interestingly, the addition of the isomeric (7Z,11Z,13Z)-hexadecatrienal to the two-component blend was found to inhibit attraction. nih.govresearchgate.net The pheromone blend has also been found to attract other leafminer species, such as Phyllocnistis insignis. researchgate.net

Mechanisms of Pheromone-Mediated Insect Attraction and Orientation

The attraction of male P. citrella to the female-emitted pheromone is a classic example of chemically mediated mate-finding behavior. The female moth releases a plume of the pheromone blend into the air, which is then detected by the male's antennae. ufl.edu The male's olfactory system is highly specialized to detect the specific components of the pheromone blend. wur.nl The olfactory receptor neurons on the male's antennae are tuned to the specific chemical structures of (7Z,11Z,13E)-7,10,13-hexadecatrienal and (7Z,11Z)-hexadecadienal. usda.gov

Upon detection of the pheromone, the male moth initiates upwind flight, following the concentration gradient of the plume towards the female. ufl.edu The precise ratio of the pheromone components is crucial for eliciting the full sequence of male sexual behaviors. ufl.edu This specificity ensures that males are attracted to conspecific females, preventing inter-species mating. The process involves the detection of odorant molecules by odorant receptors expressed in olfactory receptor neurons. usda.gov These hydrophobic molecules are transported through the aqueous sensillar lymph by odorant-binding proteins to the receptors. usda.gov

Research on Mating Disruption Strategies in Integrated Pest Management (IPM)

The identification of the P. citrella sex pheromone has paved the way for the development of mating disruption as a key component of Integrated Pest Management (IPM) programs. ufl.edufarmonaut.com Mating disruption involves permeating the atmosphere of a crop with synthetic pheromones to interfere with the ability of male insects to locate females for mating. ufl.eduvigyanvarta.in This leads to a reduction in fertile eggs and subsequent larval infestations. ufl.edu

Field Evaluation of Pheromone Blends

Field trials have been instrumental in determining the most effective pheromone blends for both attraction and mating disruption. Research has confirmed that a 3:1 blend of (Z,Z,E)-7,11,13-hexadecatrienal and (Z,Z)-7,11-hexadecadienal is highly effective for attracting male moths. researchgate.netresearchgate.net However, for mating disruption, studies have shown that (7Z,11Z,13E)-7,10,13-hexadecatrienal alone can be more effective than the natural blend. researchgate.net In fact, at the same concentration, the triene component was found to be approximately 13 times more effective at disrupting orientation compared to the diene component alone. researchgate.net

Subsequent research has explored the use of various formulations for dispensing the pheromone, such as emulsified wax formulations (e.g., SPLAT-CLM™). researchgate.netcabidigitallibrary.org These formulations provide a sustained release of the pheromone over an extended period. cabidigitallibrary.orgoup.com Field trials have demonstrated that two applications of a 3:1 blend of (Z,Z,E)-7,11,13-hexadecatrienal and (Z,Z)-7,11-hexadecadienal at a low rate can achieve season-long disruption of male orientation to pheromone traps and reduce leaf infestation. ufl.eduresearchgate.net

Table 1: Field Evaluation of Pheromone Blends for Phyllocnistis citrella Management

| Pheromone Component(s) | Application | Observed Effect | Reference |

| (7Z,11Z,13E)-7,10,13-Hexadecatrienal & (Z,Z)-7,11-Hexadecadienal (3:1 blend) | Pheromone Traps | Optimal for attracting male moths. | researchgate.netresearchgate.net |

| (7Z,11Z,13E)-7,10,13-Hexadecatrienal (alone) | Mating Disruption | More effective than the natural blend in disrupting trap catch. | researchgate.net |

| (7Z,11Z,13E)-7,10,13-Hexadecatrienal & (Z,Z)-7,11-Hexadecadienal (3:1 blend) | Mating Disruption (SPLAT-CLM™) | Season-long disruption of male moth catch and reduced leaf infestation. | cabidigitallibrary.org |

| (Z,Z)-7,11-Hexadecadienal (alone) | Mating Disruption (SPLAT-CLM™) | Caused 6-7 weeks of moth disruption but did not prevent leaf infestation. | cabidigitallibrary.org |

Optimization of Lure Concentrations and Trap Catches

Optimizing lure concentrations is crucial for maximizing the efficacy of pheromone traps used in monitoring and mating disruption programs. Research has shown that trap catch is influenced by the loading rate of the pheromone on the lure. oup.com Commercial lures for P. citrella have been found to be highly potent, being approximately 1000 times more attractive than an individual female moth. oup.comnih.gov

Studies have also investigated the longevity of different commercial lures. For instance, the effectiveness of lures composed of a 3:1 blend of (Z,Z,E)-7,11,13-hexadecatrienal and (Z,Z)-7,11-hexadecadienal was found to decline by 25% after 3 to 6 weeks and by 50% after 6 to 10 weeks. bioone.org This necessitates the use of correction factors for accurate population monitoring if traps are replaced at longer intervals. bioone.org

Competitive Disruption Models

Research into the mechanisms of mating disruption for P. citrella has explored different models, including competitive and non-competitive disruption. Competitive disruption occurs when the synthetic pheromone sources act as false point sources, attracting males away from calling females. ufl.edufrontiersin.org Non-competitive disruption, on the other hand, can occur through mechanisms like camouflage (masking the female's pheromone plume) or sensory desensitization (making the male's olfactory system less responsive). ufl.edu

Studies using response surface modeling and field trials have investigated these mechanisms. frontiersin.org For the attractive 3:1 blend of (Z,Z,E)-7,11,13-hexadecatrienal and (Z,Z)-7,11-hexadecadienal, it was postulated that disruption occurs competitively. frontiersin.org In contrast, the non-attractive single-component blend of (Z,Z,E)-7,11,13-hexadecatrienal was presumed to act via a non-competitive mechanism. cabidigitallibrary.orgfrontiersin.org Field observations have supported the theory of a non-competitive mechanism, as male moths did not approach the mating disruption dispensers. ufl.eduresearchgate.net This is significant because non-competitive disruption is considered to be density-independent, meaning it can be effective even at high pest population densities. ufl.eduresearchgate.net

Influence on Insect Population Monitoring Programs

The development of synthetic pheromone lures containing (7Z,11Z,13E)-7,10,13-hexadecatrienal has revolutionized the monitoring of P. citrella populations. researchgate.netfarmonaut.com Pheromone-baited traps are a highly sensitive tool for detecting the presence of moths, even at low densities, and for determining when they are flying and laying eggs. ucanr.eduucanr.edu This information is critical for timing control measures effectively. farmonaut.comucanr.edu

Monitoring programs typically use one pheromone trap per 5 acres, checked weekly. ucanr.edu The data gathered from these traps provide valuable insights into population peaks, helping to guide IPM decisions. farmonaut.com While pheromone traps are excellent for monitoring, they are not designed to control the population by trapping out males. ucanr.edu The use of pheromones in monitoring also aids in the detection of invasive species and can be used to monitor for insecticide resistance within pest populations. researchgate.net

Investigated Biological Activities and Proposed Mechanisms Non Clinical

Antibacterial and Antimicrobial Activity

The antimicrobial potential of cis,cis,cis-7,10,13-hexadecatrienal has been explored against a variety of pathogenic bacteria. It is often identified as a component of plant extracts that show significant antibacterial action. ijbbku.comnih.govnih.gov

Research has indicated that extracts containing cis,cis,cis-7,10,13-hexadecatrienal are active against several bacterial strains. A methanolic extract of Skimmia anquetilia roots, containing 13.29% cis,cis,cis-7,10,13-hexadecatrienal, was evaluated against multidrug-resistant strains. nih.govnih.gov The ethyl acetate (B1210297) extract of the same plant showed significant zones of inhibition against Pseudomonas aeruginosa (18 mm) and Staphylococcus aureus (17 mm). nih.govnih.gov

Similarly, a methanolic flower extract of Nerium oleander, which contains cis,cis,cis-7,10,13-hexadecatrienal, was highly inhibitory to the growth of Erwinia carotovora and Listeria monocytogenes, producing inhibition zones up to 18 mm. ijbbku.comresearchgate.net The presence of cis,cis,cis-7,10,13-hexadecatrienal in Litsea cubeba oil is also associated with its antibacterial activity against Escherichia coli. nih.gov Furthermore, leaf extracts of Jatropha heynei containing this compound have shown inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. ajbls.com

Table 1: Antibacterial Activity of Plant Extracts Containing 7,10,13-Hexadecatrienal

| Bacterial Strain | Plant Source of Extract | Observed Effect | Citation |

|---|---|---|---|

| Pseudomonas aeruginosa | Skimmia anquetilia | High zone of inhibition (18 mm) | nih.govnih.gov |

| Staphylococcus aureus | Skimmia anquetilia | High zone of inhibition (17 mm) | nih.govnih.gov |

| Staphylococcus aureus | Jatropha heynei | Good inhibitory effect (14±0.57 mm zone of inhibition) | ajbls.com |

| Pseudomonas aeruginosa | Jatropha heynei | Good inhibitory effect (10±0.25 mm zone of inhibition) | ajbls.com |

| Erwinia carotovora | Nerium oleander | Highly inhibitory (up to 18 mm inhibition zone) | ijbbku.comresearchgate.net |

| Listeria monocytogenes | Nerium oleander | Very sensitive (9.2–18 mm inhibition zones) | ijbbku.comresearchgate.net |

| Escherichia coli | Litsea cubeba | Contributes to antibacterial activity | nih.gov |

The precise mechanism of antimicrobial action for cis,cis,cis-7,10,13-hexadecatrienal has not been fully elucidated. However, as a fatty aldehyde, its activity is likely linked to its chemical structure. researchgate.net The antimicrobial activity of essential oils, which often contain such compounds, is generally attributed to the functional groups of their components. nih.gov For aldehydes, it is proposed that they can disrupt bacterial cell integrity and interfere with cellular processes. The lipophilic nature of such compounds may facilitate their interaction with the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately causing cell death.

Antioxidant Potential

cis,cis,cis-7,10,13-Hexadecatrienal has been identified in several plant extracts that exhibit antioxidant properties. ajbls.comnih.govacademicjournals.org For instance, it is a constituent of Jatropha heynei leaf extract, which has been noted for its good antioxidant properties. ajbls.com It was also identified in the hydroethanolic extract of Moringa oleifera leaves, which possess antioxidant potential. nih.gov The antioxidant activity of plant extracts is often attributed to their complex mixture of phytochemicals, including aldehydes, flavonoids, and phenolic compounds, which can scavenge free radicals. nih.govacademicjournals.org

Investigations in Alzheimer's Disease Models (e.g., in silico acetylcholinesterase inhibition)

In the context of Alzheimer's disease research, one of the therapeutic strategies involves the inhibition of the enzyme acetylcholinesterase (AChE) to increase acetylcholine (B1216132) levels in the brain. nih.govrsc.orgmdpi.com An in silico study explored the potential of phytochemicals from the methanolic leaf extract of Jatropha gossypiifolia to act as AChE inhibitors. globalresearchonline.net Through molecular docking analysis, cis,cis,cis-7,10,13-Hexadecatrienal was identified as a promising candidate. globalresearchonline.net It exhibited a high fitness score of -7.6 kcal/mol, which was comparable to the known acetylcholinesterase inhibitor, Donepezil (-9.2 kcal/mol). globalresearchonline.net This finding suggests that cis,cis,cis-7,10,13-Hexadecatrienal could potentially be a potent anti-Alzheimer's agent by inhibiting AChE, although this requires confirmation through in vitro and in vivo studies. globalresearchonline.net

Table 2: In Silico Acetylcholinesterase (AChE) Inhibition

| Compound | Source | Docking Fitness Score (kcal/mol) | Comparison | Citation |

|---|---|---|---|---|

| cis,cis,cis-7,10,13-Hexadecatrienal | Jatropha gossypiifolia | -7.6 | Comparable to Donepezil | globalresearchonline.net |

| Donepezil (Reference Drug) | - | -9.2 | Known AChE inhibitor | globalresearchonline.net |

Anti-Obesity Research (in non-human in vivo models)

There is currently no available research data regarding the investigation of cis,cis,cis-7,10,13-hexadecatrienal for anti-obesity effects in non-human in vivo models.

Other Reported Bioactivities in in vitro or Non-Human in vivo Models

Its presence in the essential oil of Lantana camara has been associated with larvicidal effects against mosquito species. srce.hr Additionally, studies on Solanum nigrum and Jatropha heynei have pointed towards the potential antioxidant and antibacterial activities of extracts containing this compound. ajbls.comamazonaws.com The widespread occurrence of this compound in these botanicals suggests its contribution to their traditional medicinal uses.

| Organism/Source | Observed General Bioactivity of Extract | Reference |

|---|---|---|

| Skimmia anquetilia | Potential for plant-based medicines, antibacterial properties | frontiersin.orgnih.gov |

| Acorus tatarinowii | Considered a main therapeutic substance for ischemic stroke | scienceopen.com |

| Annona muricata | Antioxidant and cytotoxic properties | jkuat.ac.kephcogj.com |

| Jatropha heynei | Antioxidant and antibacterial activities | ajbls.com |

| Lantana camara | Larvicidal effect on mosquitoes | srce.hr |

| Solanum nigrum | Potential antioxidant activity | amazonaws.com |

| Hylocereus costaricensis | General pharmacological properties | innovareacademics.in |

The potential of this compound as an anticancer agent has been explored in several preclinical studies. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. A study investigating the constituents of Scleromitrion diffusum highlighted this compound in the context of anticancer activity, including against the human breast adenocarcinoma cell line, MCF-7. acgpubs.org

Further evidence comes from the analysis of Chromolaena odorata leaf extract, which contains cis,cis,cis-7,10,13-Hexadecatrienal. This extract demonstrated cytotoxicity against multiple cancer cell lines, and at lower concentrations (7.8–62.5 µg/mL), it showed acceptable toxicity against 4T1 breast cancer cells. jppres.com Similarly, extracts from Annona muricata containing this aldehyde have also been reported to possess cytotoxic properties. jkuat.ac.ke While many of these studies evaluate the entire plant extract, the consistent presence of this compound in active extracts points to its potential role in the observed anticancer effects.

| Source/Study Context | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| Scleromitrion diffusum | MCF-7 (Breast) | Implicated in the anticancer activity of the plant. | acgpubs.org |

| Chromolaena odorata | 4T1 (Breast), WiDr (Colon), HTB (Colon) | Extract containing the compound showed cytotoxicity; acceptable toxicity against 4T1 cells at lower concentrations. | jppres.com |

| Annona muricata | General | Extracts containing the compound possess cytotoxic properties. | jkuat.ac.ke |

Investigations into the anti-inflammatory potential of this compound are primarily based on its identification within plant extracts known for their anti-inflammatory properties. For example, cis,cis,cis-7,10,13-Hexadecatrienal was detected in the peel of Citrus reticulata, a species whose extracts have demonstrated anti-inflammatory activity. nih.gov

A study on the therapeutic substances in Acorus tatarinowii for treating ischemic stroke identified cis,cis,cis-7,10,13-hexadecatrienal as a key component; the mechanism of the plant's extract involves the inhibition of pro-inflammatory factors. scienceopen.com Extracts of Jatropha gossypiifolia and Ilex cornuta, which also contain this compound, have been reported to possess significant anti-inflammatory effects. globalresearchonline.netmdpi.com These findings suggest that this compound may contribute to the anti-inflammatory profiles of these medicinal plants, although studies on the isolated compound are needed for confirmation.

Molecular and Cellular Investigations of Bioactivity

A significant area of research for this compound is its role as an insect pheromone. Specific isomers of this compound are crucial for chemical communication in certain insect species. For instance, (Z,Z,E)-7,11,13-hexadecatrienal has been identified as a major sex pheromone component of the female citrus leafminer, Phyllocnistis citrella. usda.govresearchgate.net This volatile compound is detected by specialized olfactory receptor neurons located in sensory hairs on the antennae of male moths. nih.govfrontiersin.org

Studies have shown that the triene structure (three double bonds) of this aldehyde enhances its binding affinity to the specific pheromone receptors compared to related diene compounds. This heightened affinity makes it a highly potent signal, capable of eliciting an immediate behavioral response in males, such as orientation and mating attempts, even at very low concentrations. chemecol.org Research on the molecular mechanisms of pheromone reception in moths like Bombyx mori indicates that the binding of a pheromone molecule to its receptor is the critical first step in converting a chemical signal into an electrical one, which is then processed by the insect's brain. frontiersin.org

The potential for this compound to act as an enzyme inhibitor has been explored through computational and in vitro studies, with a particular focus on acetylcholinesterase (AChE). AChE is a key enzyme in the central nervous system responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. globalresearchonline.nettandfonline.com

A molecular docking study analyzed the interaction between cis,cis,cis-7,10,13-Hexadecatrienal, identified in Jatropha gossypiifolia leaf extract, and human AChE. globalresearchonline.net The results showed a strong binding affinity, with a fitness score of -7.6 kcal/mol. This suggests that the compound fits well into the active site of the enzyme and could be a potent inhibitor. For comparison, the standard AChE inhibitor drug, donepezil, had a binding score of -9.2 kcal/mol in the same study. globalresearchonline.net In a broader bioactivity prediction, cis,cis,cis-7,10,13-hexadecatrienal from Chromolaena odorata was also predicted to have enzyme-inhibiting properties. jppres.com These findings highlight a promising avenue for this compound as a potential lead compound for developing new enzyme inhibitors.

Interactions with Intracellular Signaling Pathways (e.g., RAS signaling pathway)

The compound cis,cis,cis-7,10,13-Hexadecatrienal has been identified in several network pharmacology studies as a potential modulator of various intracellular signaling pathways critical to cellular function and disease processes. These computational analyses predict interactions between the compound and key proteins within these cascades, including the RAS signaling pathway.

In a network pharmacology study of Morus alba L. leaves against gout, cis,cis,cis-7,10,13-Hexadecatrienal was identified as one of the bioactive compounds. nih.gov This study investigated the interactions between compounds from the plant and proteins associated with gout, highlighting the RAS signaling pathway as a hub in this network. nih.gov Through molecular docking tests, the binding affinity of cis,cis,cis-7,10,13-Hexadecatrienal to target proteins was evaluated. For instance, its binding energy with the protein PLA2G4A, a component linked to the RAS pathway, was calculated to be -4.1 kcal/mol. nih.gov

Another computational study on Ilex cornuta leaves for anti-obesity effects also implicated cis,cis,cis-7,10,13-Hexadecatrienal in the modulation of signaling pathways. mdpi.com The renin-angiotensin system (RAS) signaling pathway was noted for its connection to obesity. mdpi.com The study identified cis,cis,cis-7,10,13-Hexadecatrienal as one of the key compounds and performed molecular docking simulations. mdpi.com For example, the binding energy with the protein CASP1 was found to be -3.1 kcal/mol. mdpi.com

Further research has suggested its involvement in other significant pathways. Phytoestrogens, which can include compounds like this compound, are known to interact with cytoplasmic proteins to activate pathways such as PI3K/AKT and Ras/MAPK. tjnpr.org In silico studies on the constituents of Jatropha gossypiifolia leaves identified cis,cis,cis-7,10,13-Hexadecatrienal and analyzed its potential as an acetylcholinesterase inhibitor, a key enzyme in signal transmission. researchgate.netglobalresearchonline.net The molecular docking analysis revealed a binding fitness score of -7.6 kcal/mol with human acetylcholinesterase, indicating a potential interaction. researchgate.netglobalresearchonline.net

These in silico findings consistently point toward the potential of this compound to interact with components of crucial intracellular signaling cascades, particularly the RAS/MAPK pathway and its associated proteins. However, these are predictive models, and further experimental validation is required to confirm these interactions and elucidate their functional consequences.

| Study Focus | Target Protein | Associated Pathway | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Anti-Gout | PLA2G4A | RAS signaling pathway | -4.1 | nih.gov |

| Anti-Obesity | CASP1 | NLR signaling pathway | -3.1 | mdpi.com |

| Anti-Alzheimer's | Acetylcholinesterase (AChE) | Cholinergic Signaling | -7.6 | researchgate.netglobalresearchonline.net |

Cell Proliferation Studies (e.g., fibroblast models)

The effect of this compound on cell proliferation has been investigated in vitro, primarily as a component of plant extracts tested on various cell lines, including fibroblast models. The results from these studies present a complex picture, suggesting that its effects may be cell-type specific.

One study investigating the wound-healing potential of Anredera cordifolia leaf extracts, which contain this compound, conducted an in vitro fibroblast cell proliferation assay. researchgate.net The findings indicated that a 70% ethanol (B145695) extract of the leaves significantly increased fibroblast cell proliferation at concentrations from 8 µg/mL to 200 µg/mL, suggesting a role in promoting the growth of these cells, which is crucial for wound repair. researchgate.net

In contrast, a study on the anti-proliferative activity of an ethanolic extract of Calligonum comosum, which also contains cis,cis,cis-7,10,13-Hexadecatrienal, found different results. nih.gov While the extract showed a concentration-dependent inhibition of proliferation in two human breast cancer cell lines (MCF-7 and MDA-231), it had no measurable effect on the proliferation of healthy, non-transformed breast fibroblast (MCF-12) control cells. nih.gov This suggests a selective anti-proliferative action against cancerous cells, while normal fibroblasts remained unaffected.

Further studies on extracts containing this compound have primarily focused on cancer cell lines. Research on Hedyotis diffusa, which lists cis,cis,cis-7,10,13-hexadecatrienal as a constituent, has demonstrated anti-proliferative activity against B16F10 melanoma cells and S-180 sarcoma cells. semanticscholar.org Similarly, an extract of Chromolaena odorata containing the compound was shown to have a cytotoxic effect on 4T1 breast cancer cells. jppres.com

Collectively, these studies indicate that the proliferative or anti-proliferative effects of extracts containing this compound are highly dependent on the cell type being studied. While it may promote the proliferation of fibroblasts in a wound-healing context, it appears to be inert or part of extracts that are selectively cytotoxic to various cancer cell lines.

| Source Extract | Cell Line | Cell Type | Observed Effect | Source |

|---|---|---|---|---|

| Anredera cordifolia | Fibroblast | Connective Tissue | Increased proliferation | researchgate.net |

| Calligonum comosum | MCF-12 | Non-transformed Breast Fibroblast | No measurable effect | nih.gov |

| Calligonum comosum | MCF-7, MDA-231 | Breast Cancer | Inhibited proliferation | nih.gov |

| Hedyotis diffusa | B16F10 | Melanoma | Suppressed proliferation | semanticscholar.org |

| Chromolaena odorata | 4T1 | Breast Cancer | Cytotoxic effect | jppres.com |

Concluding Perspectives and Future Research Trajectories

Identification of Knowledge Gaps in Current Academic Literature

Despite the research conducted to date, several aspects of 7,10,13-Hexadecatrienal warrant deeper investigation:

Comprehensive Biosynthetic Pathways: The biosynthesis of this compound is believed to originate from the corresponding fatty acid, (7Z,10Z,13Z)-hexadecatrienoic acid. syntheselabor.deebi.ac.uk This acid is a key component of the prokaryotic pathway of lipid synthesis in the chloroplasts of many plants. syntheselabor.de However, the specific enzymatic steps and regulatory mechanisms that govern the conversion of the acid to the aldehyde in different organisms are not fully elucidated. Understanding the complete biosynthetic cascade, including the identification and characterization of the enzymes involved, is a critical knowledge gap.